![molecular formula C26H29N5O B2892934 N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034286-30-9](/img/structure/B2892934.png)
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as BPCA, is a novel and potent small molecule inhibitor of the protein-protein interaction between MDM2 and p53. The interaction between MDM2 and p53 is a critical regulatory mechanism for the tumor suppressor protein p53, which plays a key role in preventing cancer development. Inhibition of this interaction has been shown to activate the p53 pathway and induce tumor cell death.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is part of a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This compound, by virtue of its chemical structure, is associated with a wide range of potential applications in the synthesis of biologically active molecules. The compound's synthesis involves strategic incorporation of functional groups that are pivotal in medicinal chemistry, leveraging the properties of the benzylpiperidin and phenylpyrimidin moieties for enhanced activity and selectivity (Philip et al., 2020).
Pharmacological Potentials
The structure of N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide suggests potential pharmacological applications, especially in the realm of central nervous system (CNS) disorders. Compounds featuring phenylpiperazine derivatives, similar in structural motif to our compound of interest, have been extensively studied for their therapeutic potentials in treating CNS disorders. Their pharmacological activities range from antidepressant, antipsychotic to anti-inflammatory effects, indicating a broad spectrum of potential applications for compounds within this chemical class (Maia et al., 2012).
Supramolecular Chemistry
In the broader context of supramolecular chemistry, benzazoles, and their derivatives, including compounds similar to N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, demonstrate significant promise. Their ability to engage in π-π interactions and hydrogen bonding makes them suitable candidates for the development of novel optoelectronic materials, highlighting their versatility beyond pharmaceutical applications (Lipunova et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c32-26(29-23-11-13-30(14-12-23)16-20-7-3-1-4-8-20)22-17-31(18-22)25-15-24(27-19-28-25)21-9-5-2-6-10-21/h1-10,15,19,22-23H,11-14,16-18H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPWWGGBQDYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.